molecular formula C14H17F3N2O2 B13961865 Benzyl (pyrrolidin-2-ylmethyl)(trifluoromethyl)carbamate

Benzyl (pyrrolidin-2-ylmethyl)(trifluoromethyl)carbamate

Katalognummer: B13961865
Molekulargewicht: 302.29 g/mol
InChI-Schlüssel: CHQTYFGZSCGAIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl (pyrrolidin-2-ylmethyl)(trifluoromethyl)carbamate is a compound that features a pyrrolidine ring, a trifluoromethyl group, and a benzyl carbamate moietyThe pyrrolidine ring is known for its biological activity, while the trifluoromethyl group is often incorporated into drug molecules to enhance their pharmacokinetic properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (pyrrolidin-2-ylmethyl)(trifluoromethyl)carbamate typically involves the formation of the pyrrolidine ring followed by the introduction of the trifluoromethyl group and the benzyl carbamate moiety. One common method involves the reaction of a pyrrolidine derivative with a trifluoromethylating agent under basic conditions. The benzyl carbamate group can be introduced through a carbamoylation reaction using benzyl chloroformate .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl (pyrrolidin-2-ylmethyl)(trifluoromethyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Benzyl (pyrrolidin-2-ylmethyl)(trifluoromethyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its pharmacokinetic properties.

    Industry: Utilized in the development of advanced materials with unique properties

Wirkmechanismus

The mechanism of action of Benzyl (pyrrolidin-2-ylmethyl)(trifluoromethyl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C14H17F3N2O2

Molekulargewicht

302.29 g/mol

IUPAC-Name

benzyl N-(pyrrolidin-2-ylmethyl)-N-(trifluoromethyl)carbamate

InChI

InChI=1S/C14H17F3N2O2/c15-14(16,17)19(9-12-7-4-8-18-12)13(20)21-10-11-5-2-1-3-6-11/h1-3,5-6,12,18H,4,7-10H2

InChI-Schlüssel

CHQTYFGZSCGAIT-UHFFFAOYSA-N

Kanonische SMILES

C1CC(NC1)CN(C(=O)OCC2=CC=CC=C2)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.